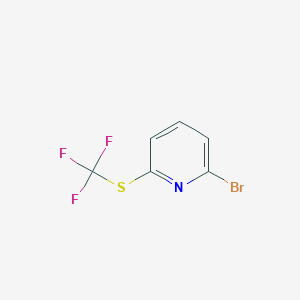

2-Bromo-6-(trifluoromethylthio)pyridine

CAS No.: 1204234-28-5

Cat. No.: VC11720929

Molecular Formula: C6H3BrF3NS

Molecular Weight: 258.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1204234-28-5 |

|---|---|

| Molecular Formula | C6H3BrF3NS |

| Molecular Weight | 258.06 g/mol |

| IUPAC Name | 2-bromo-6-(trifluoromethylsulfanyl)pyridine |

| Standard InChI | InChI=1S/C6H3BrF3NS/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H |

| Standard InChI Key | GHQQIRCNBYWJRT-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)Br)SC(F)(F)F |

| Canonical SMILES | C1=CC(=NC(=C1)Br)SC(F)(F)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Bromo-6-(trifluoromethylthio)pyridine (C₆H₃BrF₃NS) features a pyridine ring substituted with bromine and a trifluoromethylthio group. The molecular weight is calculated as 257.07 g/mol, with the bromine and sulfur atoms contributing significantly to its reactivity and polarity . The trifluoromethylthio group, a strong electron-withdrawing moiety, enhances the compound’s stability and influences its interaction with biological targets .

Table 1: Theoretical Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrF₃NS |

| Molecular Weight | 257.07 g/mol |

| Exact Mass | 256.914 Da |

| SMILES Notation | Brc1ncccc1SC(F)(F)F |

| Topological Polar Surface Area | 12.89 Ų (estimated) |

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 2-bromo-6-(trifluoromethylthio)pyridine is documented, analogous methods for brominated pyridines suggest viable pathways:

-

Halogenation of Pyridine Precursors:

Bromination of 6-(trifluoromethylthio)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions could introduce the bromine atom . For example, the patent CN109879815B describes brominating 2-bromo-6-methylpyridine with liquid bromine in dichloromethane/water at 10–20°C, yielding brominated intermediates . Adapting this method, 6-(trifluoromethylthio)pyridine might undergo similar electrophilic substitution. -

Thiolation and Trifluoromethylation:

A two-step process could involve:

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Conditions |

|---|---|---|

| 1 | 6-Mercaptopyridine + Br₂ → 2-Bromo-6-mercaptopyridine | DCM/H₂O, 10–20°C, 8–12 h |

| 2 | 2-Bromo-6-mercaptopyridine + TMSCF₃ → Target | CuI, K₂CO₃, DMEDA, 95°C |

Physicochemical Properties

Thermal Stability and Solubility

The trifluoromethylthio group increases lipophilicity compared to its oxygen or methyl counterparts. Theoretical predictions using tools like XLOGP3 suggest a logP value of ~3.2, indicating moderate solubility in organic solvents (e.g., dichloromethane, ethanol) and limited aqueous solubility . The boiling point is estimated to exceed 200°C, analogous to 2-bromo-6-(trifluoromethyl)pyridine (189.4°C at 760 mmHg) .

Spectroscopic Data

-

¹H NMR: Expected signals include a doublet for H-3 (δ 7.8–8.0 ppm), a doublet for H-4 (δ 7.5–7.7 ppm), and a singlet for H-5 (δ 7.6–7.8 ppm) .

-

¹⁹F NMR: A singlet near δ -40 ppm would confirm the -SCF₃ group .

Applications in Industrial Chemistry

Pharmaceutical Intermediates

The -SCF₃ group is prized in drug design for its metabolic stability and ability to modulate bioavailability. For instance, 2-bromo-6-(trifluoromethyl)pyridine is used in synthesizing kinase inhibitors . The target compound could serve similarly in cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures common in antiviral agents .

Agrochemical Development

Trifluoromethylthio-containing compounds exhibit potent herbicidal and insecticidal activities. Incorporating this moiety into pyridine scaffolds may enhance soil persistence and target binding .

| Hazard Statement | Precautionary Measure |

|---|---|

| H301: Toxic if swallowed | P301+P310: Immediate medical attention |

| H315: Skin irritation | P264: Wash skin thoroughly |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume